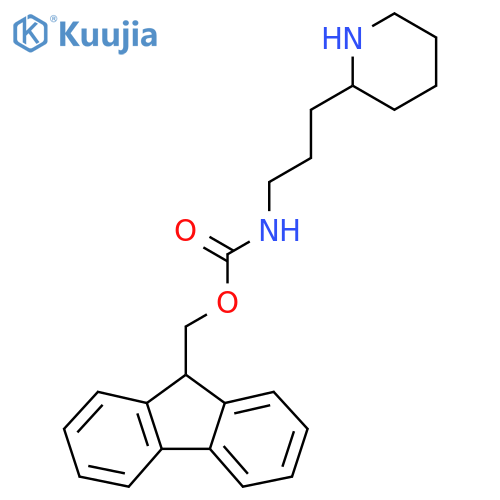

Cas no 2171938-55-7 (9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate)

9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate

- 9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate

- 2171938-55-7

- EN300-1609718

-

- インチ: 1S/C23H28N2O2/c26-23(25-15-7-9-17-8-5-6-14-24-17)27-16-22-20-12-3-1-10-18(20)19-11-2-4-13-21(19)22/h1-4,10-13,17,22,24H,5-9,14-16H2,(H,25,26)

- InChIKey: GMQKKRHPAFBQDM-UHFFFAOYSA-N

- SMILES: O(C(NCCCC1CCCCN1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 精确分子量: 364.215078140g/mol

- 同位素质量: 364.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 27

- 回転可能化学結合数: 7

- 複雑さ: 461

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- XLogP3: 4.3

9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1609718-0.05g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 0.05g |

$612.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-1.0g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 1g |

$728.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-0.1g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 0.1g |

$640.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-2.5g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 2.5g |

$1428.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-0.5g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 0.5g |

$699.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-1000mg |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 1000mg |

$728.0 | 2023-09-23 | ||

| Enamine | EN300-1609718-10.0g |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 10g |

$3131.0 | 2023-06-04 | ||

| Enamine | EN300-1609718-100mg |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 100mg |

$640.0 | 2023-09-23 | ||

| Enamine | EN300-1609718-50mg |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 50mg |

$612.0 | 2023-09-23 | ||

| Enamine | EN300-1609718-500mg |

9H-fluoren-9-ylmethyl N-[3-(piperidin-2-yl)propyl]carbamate |

2171938-55-7 | 500mg |

$699.0 | 2023-09-23 |

9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate 関連文献

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamateに関する追加情報

Introduction to 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate (CAS No. 2171938-55-7)

9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate, identified by its Chemical Abstracts Service (CAS) number 2171938-55-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a fluorene core conjugated with a carbamate functional group, further modified with a piperidine moiety. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of bioactive agents and drug candidates.

The fluorene scaffold, a polycyclic aromatic hydrocarbon, is renowned for its rigidity and electronic properties, which contribute to the stability and bioavailability of molecules incorporating this moiety. In contrast, the piperidine ring introduces hydrogen bonding capabilities and enhances solubility, making it an attractive component for drug design. The carbamate group serves as a versatile linker, facilitating further chemical modifications and interactions with biological targets. Together, these structural elements create a molecule with potential therapeutic relevance.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and pharmacokinetic properties of 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate with high precision. Studies suggest that this compound may exhibit inhibitory activity against specific enzymes or receptors implicated in diseases such as cancer, neurodegeneration, and inflammation. The fluorene moiety's ability to interact with aromatic residues in protein targets, combined with the piperidine's role in stabilizing protein-ligand interactions, positions this compound as a compelling scaffold for structure-based drug design.

In vitro experiments have demonstrated that derivatives of this class exhibit promising biological activity. For instance, modifications to the carbamate group or the piperidine ring can fine-tune the molecule's pharmacological profile, enhancing its selectivity and reducing off-target effects. These findings align with the growing trend in medicinal chemistry toward rational drug design, where computational predictions guide synthetic efforts to optimize molecular properties.

The synthesis of 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Key synthetic steps include the formation of the carbamate linkage between the fluorene derivative and the piperidine-containing precursor. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core fluorene structure efficiently. These synthetic strategies highlight the importance of modern methodologies in accessing complex molecules like this one.

From a medicinal chemistry perspective, the versatility of 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate lies in its ability to be further functionalized. Researchers can explore modifications to improve solubility, metabolic stability, or cell permeability by altering substituents on the fluorene or piperidine rings. Such modifications are critical for advancing drug candidates from laboratory-scale synthesis to clinical trials.

The integration of machine learning models into drug discovery pipelines has accelerated the identification of novel bioactive compounds like 9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate. These models can predict molecular properties and prioritize candidates based on structural features alone, reducing the time and cost associated with experimental screening. As computational methods continue to evolve, their role in guiding synthetic chemists will become increasingly indispensable.

Future research directions may focus on exploring analogs of this compound that exhibit enhanced efficacy or reduced toxicity. Additionally, investigating its potential as a prodrug—a precursor that is metabolically converted into an active therapeutic agent—could open new avenues for therapeutic intervention. The combination of experimental validation and computational modeling will be essential in elucidating its full pharmacological potential.

In conclusion,9H-fluoren-9-ylmethyl N-3-(piperidin-2-y l)propylcarbamate (CAS No. 2171938-55-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its development underscores the importance of interdisciplinary approaches in modern drug discovery—where organic synthesis meets computational biology—and highlights future opportunities for innovation in medicinal chemistry.

2171938-55-7 (9H-fluoren-9-ylmethyl N-3-(piperidin-2-yl)propylcarbamate) Related Products

- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)

- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)

- 1448046-71-6(5-({(2-chlorophenyl)methylsulfanyl}methyl)-N-(4-acetamidophenyl)furan-2-carboxamide)

- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)

- 2138335-91-6(3-chloro-5-[(5-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine)

- 459422-03-8(9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)

- 2091487-08-8(6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid)

- 1468678-17-2(2-ethyl-2-(propoxymethyl)butane-1-sulfonyl chloride)

- 2136429-09-7(methyl (3S)-3-amino-3-{spiro2.2pentan-1-yl}propanoate)

- 65868-63-5(Tert-butyl 6-bromohexanoate)